

An In-depth Technical Guide on 2-Cyclopentylacetaldehyde

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Compound of Interest

Compound Name: 2-Cyclopentylacetaldehyde

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Abstract

2-Cyclopentylacetaldehyde is a significant organic compound featuring a cyclopentane ring attached to an acetaldehyde group. This structure confers specific chemical reactivity and desirable sensory properties, making it a valuable molecule in the flavor and fragrance industries, as well as a versatile intermediate in organic synthesis. This guide offers a comprehensive technical overview of **2-cyclopentylacetaldehyde**, covering its synthesis, detailed spectroscopic characterization, key chemical reactions, and industrial applications. The content is tailored for researchers, scientists, and drug development professionals, emphasizing experimental rationale and validated methodologies.

Core Chemical and Physical Properties

2-Cyclopentylacetaldehyde, with the molecular formula C₇H₁₂O, is a colorless liquid at room temperature.^[1] Understanding its fundamental physical and chemical properties is crucial for its handling, application, and the design of synthetic routes.

Table 1: Key Physicochemical Properties of **2-Cyclopentylacetaldehyde**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O	[1] [2]
Molecular Weight	112.17 g/mol	[1] [3]
CAS Number	5623-81-4	[1] [2]
Boiling Point	165.3 °C at 760 mmHg	[2]
Density	0.907 g/cm ³	[2]
Appearance	Colorless liquid	[2]
IUPAC Name	2-cyclopentylacetaldehyde	[1]

The molecule consists of a cyclopentane ring, which provides a non-polar, sterically demanding moiety, and a reactive aldehyde functional group. This aldehyde group is the primary center for chemical transformations.

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of **2-cyclopentylacetaldehyde** can be accomplished through various chemical transformations. The selection of a specific synthetic route is often dictated by factors such as yield, scalability, and the availability of starting materials.

Oxidation of 2-Cyclopentylethanol

A prevalent and reliable laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 2-cyclopentylethanol. To prevent over-oxidation to the carboxylic acid (cyclopentylacetic acid), mild oxidizing agents are preferred.

Protocol: Swern Oxidation

The Swern oxidation is a highly effective method for converting primary alcohols to aldehydes with minimal side product formation.

Experimental Workflow:

- Oxalyl Chloride Activation: In a cooled, inert atmosphere, oxalyl chloride is slowly added to a solution of dimethyl sulfoxide (DMSO) in a non-polar solvent like dichloromethane.
- Alcohol Addition: A solution of 2-cyclopentylethanol in the same solvent is then added dropwise to the activated DMSO complex.
- Base-Mediated Elimination: A hindered amine base, such as triethylamine, is added to the reaction mixture to induce an elimination reaction, which forms the aldehyde.
- Aqueous Workup: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
- Purification: The crude **2-cyclopentylacetaldehyde** is then purified by fractional distillation under reduced pressure.

Causality and Experimental Choices: The use of a hindered base like triethylamine is crucial to deprotonate the intermediate without competing as a nucleophile. The low reaction temperature is maintained to prevent the decomposition of the reactive intermediates.

Caption: Swern Oxidation Workflow for **2-Cyclopentylacetaldehyde** Synthesis.

Spectroscopic Characterization: A Framework for Structural Verification

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of **2-cyclopentylacetaldehyde**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For **2-cyclopentylacetaldehyde**, the IR spectrum will exhibit characteristic absorption bands.

[4]

Table 2: Characteristic IR Absorptions

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Aldehyde)	~1730	Strong
C-H Stretch (Aldehyde)	~2720 and ~2820	Medium, often appear as a doublet
C-H Stretch (Aliphatic)	2850-2960	Strong

The strong carbonyl absorption around 1730 cm⁻¹ is a definitive indicator of a saturated aldehyde.^[4] The presence of the two C-H stretching bands is also highly characteristic of the aldehyde functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.^[5]

¹H NMR Spectroscopy:

The proton NMR spectrum will show distinct signals for the different types of protons in **2-cyclopentylacetaldehyde**.

- Aldehydic Proton (CHO): A highly deshielded signal will appear in the range of δ 9-10 ppm. ^[6] This signal will be split into a triplet by the adjacent methylene protons.
- α -Protons (CH₂CHO): These protons will appear in the region of δ 2.0-2.5 ppm.^[6]
- Cyclopentyl Protons: The protons on the cyclopentane ring will give rise to a complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the different carbon environments.

- Carbonyl Carbon (C=O): A characteristic downfield signal will be observed above δ 200 ppm.
- α -Carbon (CH₂CHO): This carbon will resonate in the region of δ 40-50 ppm.

- Cyclopentyl Carbons: The carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.^[7]

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of **2-cyclopentylacetaldehyde** (112.17).^[1]
- Key Fragmentation Pathways: Common fragmentation patterns for aldehydes include α -cleavage and McLafferty rearrangement.^[8] Expect to see significant fragments corresponding to the loss of the CHO group ($m/z = 29$) and the loss of ethylene via a McLafferty rearrangement.

Key Chemical Reactions

The aldehyde functional group in **2-cyclopentylacetaldehyde** is the primary site of its chemical reactivity, undergoing a variety of important transformations.^[9]

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.

Grignard Reaction:

The reaction of **2-cyclopentylacetaldehyde** with a Grignard reagent (e.g., methylmagnesium bromide) will produce a secondary alcohol after an acidic workup.

Protocol:

- A solution of **2-cyclopentylacetaldehyde** in an anhydrous ether solvent is cooled in an ice bath.
- The Grignard reagent is added dropwise to the aldehyde solution.

- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The product is extracted, dried, and purified.



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Caption: Grignard Reaction with **2-Cyclopentylacetaldehyde**.

Oxidation and Reduction

- Oxidation: **2-Cyclopentylacetaldehyde** can be readily oxidized to cyclopentylacetic acid using common oxidizing agents such as potassium permanganate or chromic acid.
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-cyclopentylethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial and Research Applications

2-Cyclopentylacetaldehyde is a valuable compound with applications in several industries.

- Flavor and Fragrance: It is used as a component in the formulation of fragrances and as a flavoring agent due to its characteristic odor and taste profile.
- Organic Synthesis: It serves as a versatile starting material and intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.^[3] For instance, it has been used in the preparation of nonpeptidic HIV-1 protease inhibitors.^[3]

Safety and Handling

2-Cyclopentylacetaldehyde is a flammable liquid and vapor.^[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical.[10][11] It should be stored in a well-ventilated place, away from heat and ignition sources.[11]

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